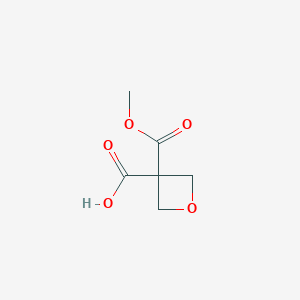

3-(Methoxycarbonyl)oxetane-3-carboxylic acid

Description

Properties

IUPAC Name |

3-methoxycarbonyloxetane-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O5/c1-10-5(9)6(4(7)8)2-11-3-6/h2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPKUUCPGGGSDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(COC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1395668-39-9 | |

| Record name | 3-(methoxycarbonyl)oxetane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 3-(Methoxycarbonyl)oxetane-3-carboxylic acid typically involves the reaction of suitable precursors under specific conditions. One common method involves the cyclization of a suitable diester precursor in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure the stability of the oxetane ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

3-(Methoxycarbonyl)oxetane-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with higher oxidation states.

Reduction: Reduction reactions can lead to the formation of reduced oxetane derivatives.

Substitution: The oxetane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Synthesis Process Overview

| Step | Description |

|---|---|

| 1 | Start with 3-hydroxymethyl-oxetanes as precursors. |

| 2 | Perform oxidation using oxygen in the presence of a catalyst (e.g., palladium). |

| 3 | Acidify the reaction mixture to isolate the carboxylic acid. |

| 4 | Purify via extraction and distillation if necessary. |

This method has been shown to yield up to 99% purity under optimal conditions, making it a reliable approach for producing this compound .

Applications in Organic Synthesis

The unique structure of 3-(Methoxycarbonyl)oxetane-3-carboxylic acid makes it an important intermediate in organic synthesis. It can be utilized to create various derivatives, which can serve as building blocks for more complex molecules. Notably, it has been investigated as a potential isosteric replacement for traditional carboxylic acids in drug design, which may enhance bioavailability and reduce toxicity .

Potential Uses

- Pharmaceuticals : The compound can be used to synthesize novel drug candidates by modifying its functional groups.

- Agrochemicals : It serves as an intermediate in the development of herbicides and fungicides.

- Biochemical Applications : Its properties allow it to function as an organic buffer in biological systems .

Case Study 1: Drug Design

Research has indicated that derivatives of this compound can replace traditional carboxylic acids in drug formulations. For instance, studies demonstrated that substituting this compound led to improved pharmacokinetic profiles in certain drug candidates, enhancing their effectiveness against specific targets .

Case Study 2: Agrochemical Development

In agrochemical research, compounds derived from this compound have shown promising fungicidal activity. Experimental results indicate that these derivatives exhibit significant efficacy against various fungal pathogens, suggesting their potential use in agricultural applications .

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets. The oxetane ring can act as a reactive site, participating in various chemical reactions that modify the compound’s structure and activity. The carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Oxetane Carboxylic Acid Derivatives

Structural and Electronic Comparisons

Substituent Effects

- 3-(2-Methoxy-2-oxoethyl)oxetane-3-carboxylic acid (2AC) :

This derivative (C₇H₁₀O₅) contains a methoxy-oxoethyl substituent, introducing additional methylene (-CH₂-) groups. The extended chain may reduce ring strain compared to the target compound but increase steric hindrance, affecting reactivity in nucleophilic substitutions . - Aryl-Substituted Oxetanes: 3-(4-Nitrophenyl)oxetane-3-carboxylic acid: The nitro group (-NO₂) strongly withdraws electrons, lowering the pKa of the carboxylic acid (predicted ~2.5–3.5) compared to the target compound (predicted pKa ~3.3) . 3-(4-Trifluoromethylphenyl)oxetane-3-carboxylic acid: The -CF₃ group enhances lipophilicity, making this derivative more suitable for membrane permeability in drug design .

Key Physical Properties

Reactivity and Stability

- Ring-Opening Reactions :

The methoxycarbonyl group stabilizes the oxetane ring through electron withdrawal, reducing susceptibility to nucleophilic attack compared to unsubstituted oxetanes. In contrast, 3-(Methanesulfonylmethyl)oxetane-3-carboxylic acid undergoes selective deprotection under basic conditions due to the labile sulfonyl group . - Thermal Stability : Oxetanes with electron-withdrawing substituents (e.g., -COOMe) exhibit higher thermal stability (>200°C) than those with electron-donating groups (e.g., -OMe), which degrade at ~150°C .

Biological Activity

3-(Methoxycarbonyl)oxetane-3-carboxylic acid is a compound that has garnered interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the existing literature on its biological activity, synthesis, and potential therapeutic applications.

This compound is characterized by the presence of an oxetane ring, which serves as a bioisostere for traditional carboxylic acids. The unique structure of this compound allows it to exhibit different physicochemical properties compared to conventional carboxylic acids, potentially influencing its biological activity.

Key Findings

- Bioisosteric Properties : Research indicates that oxetanes can act as bioisosteres for carboxylic acids, potentially leading to compounds with altered pharmacokinetic profiles. For instance, oxetan-3-ol derivatives have demonstrated significant hydrogen bonding capabilities, which are crucial for binding interactions in biological systems .

- Therapeutic Potential : Some studies have explored the synthesis of oxetane derivatives as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammatory processes. These derivatives exhibited varying degrees of inhibition, suggesting that modifications to the oxetane structure could enhance their therapeutic efficacy .

- Antimicrobial Activity : Related compounds have been evaluated for their antimicrobial properties against various bacteria, with some derivatives showing significant activity comparable to standard antibiotics .

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Oxetane Ring : Various synthetic routes have been developed to construct the oxetane framework, often involving cyclization reactions from suitable precursors.

- Carboxylation : The introduction of the carboxylic acid functionality can be achieved through methods such as carbonylation or direct carboxylation reactions.

Table 1: Comparison of Biological Activities of Oxetane Derivatives

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Oxetan-3-ol | COX Inhibition | 12 | |

| 3-Methyl-oxetan-3-carboxylic acid | Antimicrobial against E. coli | 15 | |

| This compound | Unknown (Potential) | N/A |

Note: The IC50 values indicate the concentration required to inhibit a biological process by 50%.

The precise mechanism of action for this compound remains largely unexplored. However, similar compounds suggest that the oxetane moiety may interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing enzyme activity and cellular pathways .

Q & A

How can researchers optimize the synthesis of 3-(Methoxycarbonyl)oxetane-3-carboxylic acid to achieve high yield and purity?

Methodological Answer:

Synthesis optimization requires selecting catalysts and controlling reaction conditions. A validated approach involves oxidizing 3-hydroxymethyl-oxetane derivatives using palladium (Pd) or platinum (Pt) catalysts in alkaline media, which enhances reaction efficiency and product purity . Temperature and reaction time are critical variables; for example, maintaining temperatures between 20–50°C and reaction times of 6–12 hours minimizes side reactions. Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the compound from byproducts.

Key Parameters for Optimization:

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Catalyst | Pd/Pt | High catalytic activity |

| Temperature | 20–50°C | Reduces isomerization |

| Reaction Time | 6–12 hours | Balances completion vs. degradation |

| Purification Method | Column chromatography | Removes polar impurities |

What experimental strategies mitigate isomerization of this compound during storage?

Methodological Answer:

Isomerization, a common stability issue in oxetane derivatives, can be minimized by storing the compound at 2–8°C in a dry, inert atmosphere (e.g., under nitrogen or argon) . Analytical techniques like HPLC with UV detection or NMR spectroscopy should be employed periodically to monitor structural integrity. For long-term storage, lyophilization (freeze-drying) in sealed vials is advised to prevent moisture-induced degradation.

Stability Monitoring Protocol:

Initial Purity Check: Confirm purity via HPLC (>95%) and NMR (absence of extraneous peaks).

Storage Conditions: Use amber vials at 2–8°C with desiccants.

Periodic Analysis: Test samples at 0, 3, 6, and 12 months using stability-indicating methods .

Which in vitro models effectively evaluate the biological activity of this compound?

Methodological Answer:

The compound’s potential bioactivity can be assessed using:

- Enzyme Inhibition Assays: Test interactions with serine hydrolases or proteases using fluorogenic substrates .

- Antimicrobial Susceptibility Testing: Determine minimum inhibitory concentrations (MICs) against Gram-positive bacteria (e.g., S. aureus) and fungi .

- Cellular Uptake Studies: Use fluorescently tagged derivatives and confocal microscopy to track intracellular localization.

Example Assay Workflow:

| Step | Method | Outcome Measurement |

|---|---|---|

| Enzyme Inhibition | Fluorescence-based kinetic assay | IC50 values |

| Antimicrobial Testing | Broth microdilution | MIC (µg/mL) |

How do researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

Discrepancies often arise due to variations in compound purity, assay conditions, or biological models. To address this:

Replicate Experiments: Use standardized protocols (e.g., CLSI guidelines for antimicrobial assays).

Characterize Compound Batches: Compare HPLC and NMR profiles across studies to rule out impurities .

Control Variables: Maintain consistent pH, temperature, and solvent systems (e.g., DMSO concentration ≤1%).

Case Study:

A study reporting conflicting enzyme inhibition data might differ in buffer composition (e.g., Tris vs. phosphate buffers), affecting ionic strength and enzyme activity. Systematic re-testing under controlled conditions can clarify these effects.

What spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Detect C=O stretches (~1700 cm⁻¹) and ether C-O-C vibrations (~1100 cm⁻¹).

- Mass Spectrometry (HRMS): Validate molecular formula (C₆H₈O₅) with <5 ppm mass error.

Quality Control Checklist:

| Technique | Critical Peaks/Bands | Acceptable Range |

|---|---|---|

| 1H NMR | Oxetane protons | δ 4.5–5.0 ppm |

| IR | C=O stretch | 1680–1720 cm⁻¹ |

How can computational modeling elucidate interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to predict binding modes to enzymes (e.g., cyclooxygenase-2) .

- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions over 100 ns to assess stability of binding poses.

- Quantum Mechanics (QM) Calculations: Analyze electron density maps to identify reactive sites for derivatization.

Workflow Example:

Target Preparation: Retrieve protein structure from PDB (e.g., 1PXX).

Ligand Optimization: Minimize energy of this compound using DFT.

Docking: Screen multiple conformations to identify high-affinity poses.

What role does the methoxycarbonyl group play in the compound’s reactivity during derivatization?

Methodological Answer:

The methoxycarbonyl group acts as an electron-withdrawing group, increasing the electrophilicity of the adjacent carbonyl carbon. This facilitates nucleophilic attacks (e.g., amidation or esterification) under mild conditions. For example, coupling with amines using EDCI/HOBt yields amide derivatives without requiring high temperatures .

Derivatization Protocol:

Activation: Pre-activate the carboxylic acid with EDCI/HOBt in DMF.

Coupling: Add primary amine (1.2 equiv) and stir at room temperature for 12 hours.

Purification: Isolate the product via silica gel chromatography.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.